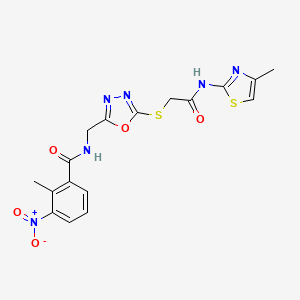

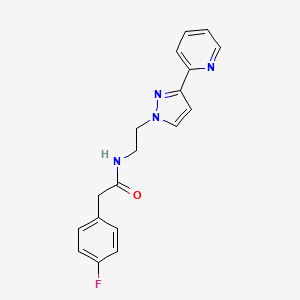

![molecular formula C19H14ClN3O3 B2618168 1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide CAS No. 1424465-91-7](/img/structure/B2618168.png)

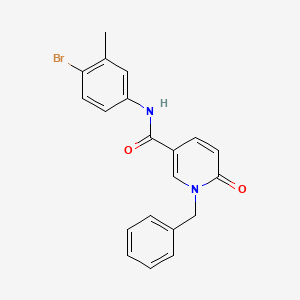

1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a potent inhibitor of the coagulation enzyme Factor Xa (FXa) and is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is also known as Rivaroxaban .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of CbzCl with THF at -20 °C. This is followed by the reaction with n-BuLi in THF, which is then heated from -78 °C to room temperature. The product is then refluxed with a mixture of EtOH/H2O (9:1). The next step involves the reaction with MsCl and NEt3 in CH2Cl2, which is then heated from 0 °C to room temperature. This is followed by the reaction with potassium phthalimide in CH3CN. The final steps involve the reaction with N,N¢-carbonyldiimidazole (CDI), DMAP, THF, reflux; MeNH2, MeOH, reflux or N2H4âH2O, MeOH, reflux .Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The compound does not affect related serine proteases (such as thrombin, trypsin, plasmin, FVIIa, FIXa, FXIa, urokinase, and activated protein C) at concentrations up to 20 íM, demonstrating more than 10,000-fold higher selectivity for FXa than for these other serine proteases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 435.88 and a molecular formula of C19H18ClN3O5S . It contains not less than 98.0% and not more than 102.0% of rivaroxaban, calculated on the anhydrous basis .Mécanisme D'action

The compound acts as an inhibitor of the blood coagulation factor Xa and can be used as an agent for the prophylaxis and/or treatment of thromboembolic diseases, in particular myocardial infarction, angina pectoris (including unstable angina), reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transitory ischemic attacks, peripheral vascular disease, pulmonary embolism or deep venous thrombosis .

Safety and Hazards

Orientations Futures

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is also being studied for its potential use in the treatment and prevention of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery; prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation; treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE); to reduce risk of recurrent DVT and/or PE .

Propriétés

IUPAC Name |

1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O3/c20-17-15-7-2-1-4-12(15)10-16(22-17)18(24)21-13-5-3-6-14(11-13)23-8-9-26-19(23)25/h1-7,10-11H,8-9H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOWXQUNDFDZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C(=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2618086.png)

![2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2618094.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(4-methylphenyl)-2-oxoethyl]amino)butanoic acid](/img/structure/B2618095.png)

![1-((1R,5S)-8-(3-(2-bromophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2618097.png)

![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2618101.png)